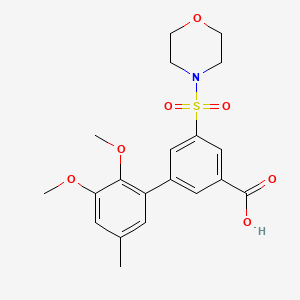
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic benefits. MMBC is a psychoactive compound that has been found to interact with the cannabinoid receptors in the brain and nervous system, leading to a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves its interaction with the cannabinoid receptors in the brain and nervous system. Specifically, this compound binds to the CB1 and CB2 receptors, leading to the activation of various signaling pathways. This activation results in the release of neurotransmitters such as dopamine and serotonin, which play a role in regulating mood, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor properties. The compound has been found to reduce pain and inflammation in animal models, as well as to reduce anxiety-like behavior. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer treatment.
実験室実験の利点と制限
One advantage of using 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise targeting of the receptors and the ability to study the effects of cannabinoid signaling pathways. However, one limitation of using this compound is its psychoactive properties, which can complicate the interpretation of results and make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One area of interest is its potential as a cancer treatment, and further studies are needed to explore its anti-tumor properties. Additionally, more research is needed to understand the neuroprotective effects of this compound and its potential for the treatment of neurodegenerative diseases. Finally, studies are needed to explore the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic benefits. The compound has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor properties. While there are advantages and limitations to using this compound in lab experiments, further research is needed to explore its potential as a treatment for various conditions and its safety and efficacy in humans.
合成法
The synthesis of 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves a complex process that requires several chemical reagents and equipment. The method involves the reaction of 2,3-dimethoxybenzaldehyde with 4-morpholinylphenylsulfone in the presence of a base catalyst, followed by the addition of methyl iodide to form the final product. This process has been optimized for high yield and purity, and the resulting this compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been the subject of several scientific studies, including in vitro and in vivo experiments. The compound has been found to have potential therapeutic benefits for a range of conditions, including pain, inflammation, and anxiety. This compound has also been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. In addition, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(2,3-dimethoxy-5-methylphenyl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-13-8-17(19(27-3)18(9-13)26-2)14-10-15(20(22)23)12-16(11-14)29(24,25)21-4-6-28-7-5-21/h8-12H,4-7H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJNEAWPKIYHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)
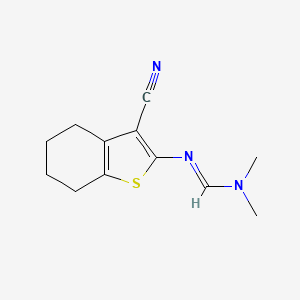

![N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)
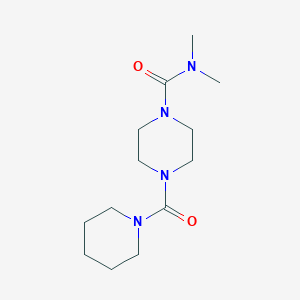
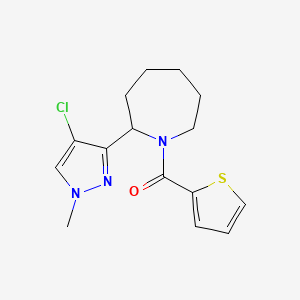
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)
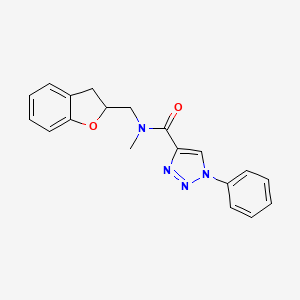
![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)
![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)
![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)
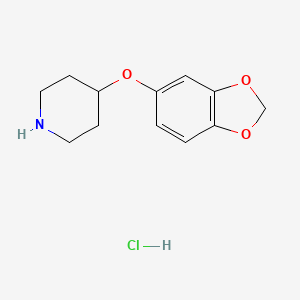
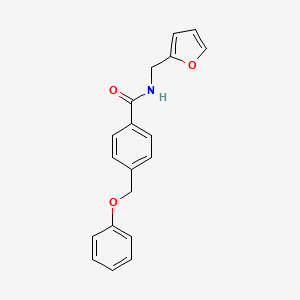
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)